molecular formula C18H17NO5S B2481990 2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate CAS No. 304475-11-4

2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate

Cat. No. B2481990
CAS RN: 304475-11-4
M. Wt: 359.4
InChI Key: LXJPSKOBFDBSGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate" involves base-promoted rearrangements and nucleophilic substitution reactions. For example, the base-catalyzed rearrangement of 2-(2-nitro-, 4-nitro-, and 4-cyanobenzyloxy)tropones smoothly yields corresponding 2-[(aryl)hydroxymethyl]tropones, showcasing a method that could be applicable to the synthesis of compounds with similar structural motifs (H. Takeshita, A. Mori, H. Suizu, 1987).

Molecular Structure Analysis

The molecular structure of compounds akin to "2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate" has been characterized using various techniques such as X-ray crystallography. For instance, the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and related compounds have been determined, providing insight into the arrangement of atoms and the overall geometry of these molecules (F. Iwasaki, Y. Masuko, Sachiko Monma, Toshiya Watanabe, K. Mutai, 1988).

Chemical Reactions and Properties

The chemical reactions involving "2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate" and similar compounds can vary widely, from rearrangements to nucleophilic substitutions. The versatility in the reactivity of these compounds is exemplified by studies on the photochemical reactions of 2-nitrobenzyl compounds, which form 2-nitroso hydrates through dual proton transfer, highlighting the complex behavior these molecules can exhibit under different conditions (M. Gáplovský, Yuri V. Il’ichev, Yavor Kamdzhilov, S. V. Kombarova, M. Mac, M. Schwörer, J. Wirz, 2005).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. Although specific data for "2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate" was not found, similar compounds have been studied for their photoelectric properties and potential sensing abilities, indicating the importance of physical properties in determining their applications (Y. Hou, Jian Song, F. Bai, Y. Xing, 2016).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the applications and handling of these compounds. Research into the influence of ion pairing, steric effects, and specific interactions on the reactivity of thioanions with chloronitrobenzenes provides valuable insights into the chemical behavior of similar compounds (S. Montanari, C. Paradisi, G. Scorrano, 1991).

Scientific Research Applications

Light-Switchable Polymer Synthesis

A study by Sobolčiak et al. (2013) describes the synthesis of a cationic polymer using a photolabile o-nitrobenzyl carboxymethyl pendant moiety, which transforms to a zwitterionic form upon UV irradiation. This feature allows for the condensation and release of double-strand DNA, as well as switching the antibacterial activity of the polymer, demonstrating potential in biomedical applications and materials science (Sobolčiak et al., 2013).

Time-Resolved Studies of ATP-Requiring Biological Systems

McCray et al. (1980) utilized 2-nitrobenzyl derivatives in the synthesis of "caged ATP" for time-resolved studies of ATP-requiring biological systems. This approach offers significant potential for structural and kinetic studies in biology, expanding the understanding of complex biological processes (McCray et al., 1980).

Postpolymerization Surface Modification

Hensarling et al. (2013) report the use of photolabile protection chemistry for postpolymerization surface modification. This method provides pendent thiol functionality along the polymer brush backbone, enabling a wide range of thiol-mediated transformations. Such techniques are crucial in creating functional polymer surfaces with potential applications in material science and engineering (Hensarling et al., 2013).

Synthesis and Bioactivity Studies

Chen et al. (2007) synthesized novel compounds, including 3-nitrobenzyl-2-oxo-glutaric acid, and studied their bioactivities. This research contributes to the understanding of biochemical interactions and potential therapeutic applications of such compounds (Chen et al., 2007).

Mechanism of Action

The mechanism of action for similar compounds has been explored in the literature . For instance, one study found that the primary aci-nitro intermediates formed by these compounds can react via two competing paths, depending on the reaction medium .

Safety and Hazards

The safety and hazards associated with similar compounds would depend on various factors, including the specific compound, its concentration, the context in which it is used, and the individual’s exposure to it . Therefore, it’s crucial to refer to the relevant safety data sheets and guidelines when handling these compounds.

Future Directions

The future directions for research on similar compounds could involve further exploration of their synthesis, properties, and potential applications . Additionally, more studies could be conducted to better understand their mechanisms of action and potential uses in various fields.

properties

IUPAC Name

phenacyl 3-[(4-nitrophenyl)methylsulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c20-17(15-4-2-1-3-5-15)12-24-18(21)10-11-25-13-14-6-8-16(9-7-14)19(22)23/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJPSKOBFDBSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-phenylethyl 3-((4-nitrobenzyl)thio)propanoate

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